molecular formula C16H13BrClN5O B2445693 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034633-24-2

5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2445693
CAS No.: 2034633-24-2
M. Wt: 406.67
InChI Key: VEDCJDFEUOBCCK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with bromine and chlorine atoms, and an ethyl chain linked to a pyrazinyl-imidazolyl moiety. Its unique structure makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 5-bromo-2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrazinyl-Imidazolyl Moiety: The ethyl chain linking the pyrazinyl and imidazolyl groups is introduced through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

    Final Coupling: The final step involves coupling the intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The pyrazinyl-imidazolyl moiety can participate in redox reactions, which can alter the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like triethylamine, and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazinyl-imidazolyl moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: Shares the bromine and chlorine substitution pattern but lacks the complex pyrazinyl-imidazolyl moiety.

    2-chloro-5-(2,5-dimethoxyphenyl)pyridine: Similar in having a substituted benzene ring but differs in the nature of the substituents and their positions.

    5-bromo-2-fluoropyridine: Contains a bromine and fluorine substitution, offering different electronic properties compared to the chlorine substitution.

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide lies in its combination of a benzamide core with a pyrazinyl-imidazolyl moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O/c17-11-1-2-13(18)12(9-11)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDCJDFEUOBCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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